
5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for biological activity.
Wirkmechanismus
The mechanism of action of 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline is not fully understood, but it is believed to involve the inhibition of specific biological targets, such as enzymes or receptors. This inhibition may be reversible or irreversible, depending on the specific target and the nature of the interaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline are not well-characterized, but it is believed to have potential for a range of applications in these fields. This compound has been shown to exhibit activity against a range of enzymes and receptors, suggesting that it may have potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline in lab experiments is its potential for biological activity against a range of targets. This makes it a promising candidate for further study in a variety of scientific fields. However, one limitation of this compound is its potential for toxicity or other adverse effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are many possible future directions for research on 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline. Some potential areas of study include:
1. Further characterization of the compound's mechanism of action and specific biological targets.
2. Development of analogs or derivatives of the compound with improved activity or selectivity.
3. Evaluation of the compound's potential as a therapeutic agent for a range of diseases or conditions.
4. Investigation of the compound's potential for use in diagnostic or imaging applications.
5. Exploration of the compound's potential for use in agricultural or environmental applications.
Overall, 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline is a promising compound with potential applications in a range of scientific fields. Further research is needed to fully understand its mechanism of action and potential uses, but it represents an exciting area of study for scientists and researchers.
Synthesemethoden
The synthesis of 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline involves a multi-step process that begins with the reaction of 5-chloro-8-hydroxyquinoline with thionyl chloride to form the corresponding chloride. This intermediate is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with triphenylphosphine to yield the desired product.
Wissenschaftliche Forschungsanwendungen
5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit activity against a range of biological targets, including enzymes and receptors, making it a promising candidate for further study.
Eigenschaften
IUPAC Name |
5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-10-4-3-8(6-18-12-15-7-16-17-12)11-9(10)2-1-5-14-11/h1-5,7H,6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYKSHENCGIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CSC3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


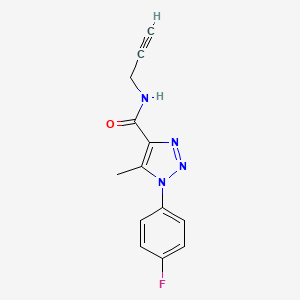
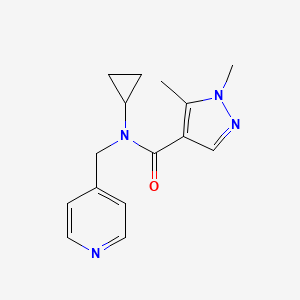
![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
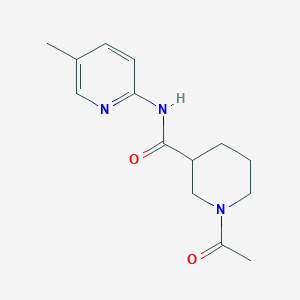
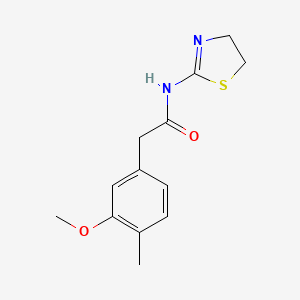
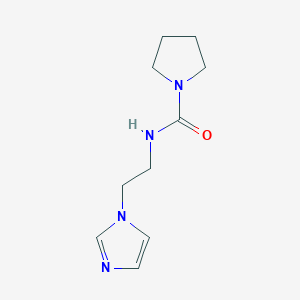
![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)
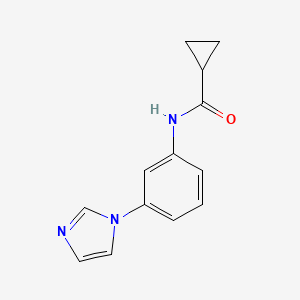

![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)
